molecular formula C18H18N2O2S B5887680 (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone

Cat. No. B5887680
M. Wt: 326.4 g/mol
InChI Key: YFGDWZZVORZNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone, also known as TAK-659, is a synthetic small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and plays an important role in the development and activation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream BCR signaling. This leads to decreased activation of NF-κB and other transcription factors, which are involved in the regulation of genes that promote cell survival and proliferation. Inhibition of BCR signaling also leads to decreased production of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
In addition to its effects on BCR signaling and cytokine production, (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone has been shown to inhibit the activation of other signaling pathways that are involved in the survival and proliferation of cancer cells, such as the PI3K/AKT and MAPK/ERK pathways. (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone has also been shown to enhance the activity of immune cells such as natural killer cells and T-cells, which can help to eliminate cancer cells and infected cells.

Advantages and Limitations for Lab Experiments

One advantage of (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone is its high selectivity for BTK, which reduces the risk of off-target effects. (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies, which suggests that it may be suitable for oral administration in humans. However, one limitation of (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Future research directions for (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone include clinical trials in humans to evaluate its safety and efficacy as a therapeutic agent for B-cell malignancies and autoimmune diseases. Other potential applications for (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone include the treatment of viral infections, such as COVID-19, which have been shown to activate BCR signaling in immune cells. Further studies are also needed to understand the long-term effects of BTK inhibition on immune function and to identify potential resistance mechanisms that may limit the efficacy of (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone in clinical settings.

Synthesis Methods

The synthesis method for (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone has been described in several research articles. One such method involves the reaction of 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid with 3-methoxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting intermediate is then converted to (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone through a series of purification steps.

Scientific Research Applications

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone has been shown to inhibit BCR signaling and induce apoptosis (cell death) in B-cells, leading to tumor regression. (3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has been shown to reduce inflammation and improve disease symptoms.

properties

IUPAC Name

(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-9-10(2)14-15(19)17(23-18(14)20-11(9)3)16(21)12-6-5-7-13(8-12)22-4/h5-8H,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGDWZZVORZNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.